molecular formula C13H20BrNO B8709010 5-bromo-2-(octyloxy)Pyridine CAS No. 124388-31-4

5-bromo-2-(octyloxy)Pyridine

Cat. No.: B8709010
CAS No.: 124388-31-4
M. Wt: 286.21 g/mol
InChI Key: RGTHPSGYKMOKGF-UHFFFAOYSA-N
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Description

5-Bromo-2-(octyloxy)pyridine (C₁₃H₂₀BrNO) is a pyridine derivative substituted with a bromine atom at the 5-position and an octyloxy group at the 2-position. The octyloxy chain (C₈H₁₇O) introduces significant lipophilicity, making this compound valuable in materials science and organic synthesis, particularly for liquid crystals, surfactants, or pharmaceutical intermediates .

Properties

CAS No.

124388-31-4

Molecular Formula

C13H20BrNO

Molecular Weight

286.21 g/mol

IUPAC Name

5-bromo-2-octoxypyridine

InChI

InChI=1S/C13H20BrNO/c1-2-3-4-5-6-7-10-16-13-9-8-12(14)11-15-13/h8-9,11H,2-7,10H2,1H3

InChI Key

RGTHPSGYKMOKGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=NC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-bromo-2-(octyloxy)pyridine, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications
5-Bromo-2-(octyloxy)pyridine -Br (C5), -OC₈H₁₇ (C2) C₁₃H₂₀BrNO 302.21 g/mol High lipophilicity, long alkyl chain Materials science (e.g., surfactants, liquid crystals)
5-Bromo-2-methoxypyridine -Br (C5), -OCH₃ (C2) C₆H₆BrNO 188.02 g/mol Lower boiling point, moderate polarity Pharmaceutical intermediates, agrochemicals
5-Bromo-2-(difluoromethoxy)pyridine -Br (C5), -OCF₂H (C2) C₆H₄BrF₂NO 224.00 g/mol Boiling point: 194°C; fluorinated group enhances stability Potential fluorinated drug candidates
5-Bromo-2-phenoxypyridine -Br (C5), -OPh (C2) C₁₁H₈BrNO 250.10 g/mol Aromatic substituent increases π-stacking ability Organic electronics, ligand synthesis
5-Bromo-2-((R)-1-methylbutoxy)pyridine -Br (C5), -OCH(CH₃)C₃H₇ (C2) C₁₀H₁₄BrNO 244.13 g/mol Chiral center influences stereoselective reactions Asymmetric catalysis, chiral intermediates
5-Bromo-2-(pyrrolidin-1-yl)pyridine -Br (C5), -N(C₄H₈) (C2) C₉H₁₁BrN₂ 227.10 g/mol Nitrogen-rich structure; sensitive to light/air Coordination chemistry (e.g., Au(III) complexes)

Key Insights from Comparison

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -OCF₂H in ) increase electrophilicity at the pyridine ring, facilitating cross-coupling reactions. Long alkyl chains (e.g., octyloxy) enhance solubility in non-polar solvents, making the compound suitable for lipid-based formulations .

Synthetic Yields: Alkoxy-substituted analogs (e.g., 5-bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine) achieve yields >90% via SNAr reactions, while bulkier substituents (e.g., cyclopropylethoxy) reduce yields to ~58% due to steric hindrance .

Thermal Stability: Fluorinated derivatives (e.g., 5-bromo-2-(difluoromethoxy)pyridine) exhibit higher boiling points (194°C) compared to non-fluorinated analogs, attributed to stronger intermolecular interactions .

Research Findings and Data

Spectroscopic Data

  • ¹H NMR: For 5-bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (), aromatic protons resonate at δ 8.21–6.87 ppm, with coupling constants (J = 8.7 Hz) confirming substitution patterns.
  • 13C NMR : 5-Bromo-2-methoxypyridine () shows a methoxy carbon at δ 56 ppm and pyridine carbons at δ 110–150 ppm.

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